molecular formula C36H36N2O4 B13896680 2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione

2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione

Cat. No.: B13896680
M. Wt: 560.7 g/mol
InChI Key: OFFBHRASEZKSAB-UHFFFAOYSA-N
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Description

(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenyl group, and a bis(phenylmethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the phenyl and bis(phenylmethyl)amino groups, and the acetylation of the intermediate compounds. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The phenyl and bis(phenylmethyl)amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C36H36N2O4

Molecular Weight

560.7 g/mol

IUPAC Name

2-[1-[3-(dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione

InChI

InChI=1S/C36H36N2O4/c1-3-32(34(26(2)39)35(40)38-33(25-42-36(38)41)29-18-11-6-12-19-29)30-20-13-21-31(22-30)37(23-27-14-7-4-8-15-27)24-28-16-9-5-10-17-28/h4-22,32-34H,3,23-25H2,1-2H3

InChI Key

OFFBHRASEZKSAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)C)C(=O)N4C(COC4=O)C5=CC=CC=C5

Origin of Product

United States

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